Product packaging for 1-(2-acetyl-1H-indol-3-yl)ethanone(Cat. No.:)

1-(2-acetyl-1H-indol-3-yl)ethanone

Cat. No.: B372205
M. Wt: 201.22g/mol
InChI Key: MQPPGWRGKLNLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Acetyl-1H-indol-3-yl)ethanone is a synthetic indole-based chemical compound of significant interest in medicinal chemistry and neuroscience research. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in many naturally occurring substances . Researchers value this compound primarily as a key synthetic intermediate or precursor molecule for the design and development of novel therapeutic agents. The core research value of this compound and its derivatives lies in their potential application for complex neurodegenerative conditions. Studies on structurally related indole compounds have demonstrated their promise as multi-target agents, with capabilities including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic pathway . Furthermore, some indole derivatives exhibit significant inhibitory potential against β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the amyloid-beta plaque formation pathway, and possess metal-chelating abilities against ions like Fe³⁺, which may help mitigate oxidative stress in neural tissues . The indole moiety itself is known to contribute to favorable blood-brain barrier penetration, making it a valuable structural component for central nervous system-targeted therapeutics . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B372205 1-(2-acetyl-1H-indol-3-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22g/mol

IUPAC Name

1-(2-acetyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-7(14)11-9-5-3-4-6-10(9)13-12(11)8(2)15/h3-6,13H,1-2H3

InChI Key

MQPPGWRGKLNLFG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(NC2=CC=CC=C21)C(=O)C

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Acetyl 1h Indol 3 Yl Ethanone and Architecturally Similar Acetylated Indoles

Regioselective Acetylation Approaches to Indole (B1671886) Core Modification

The direct attachment of acetyl groups to the indole ring is a primary strategy for synthesizing acetylated indoles. The inherent nucleophilicity of the indole ring, particularly at the C3 position, drives the regioselectivity of these reactions. However, controlling the position and extent of acetylation requires careful selection of reagents and reaction conditions.

Direct C-Acetylation Strategies at Indole C2 and C3 Positions

Direct C-acetylation of the indole nucleus is most commonly achieved through Friedel-Crafts acylation. tandfonline.comresearchgate.net This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. The C3 position of indole is the most electron-rich and, therefore, the most reactive site for electrophilic attack, leading predominantly to 3-acetylindole (B1664109). chemijournal.comnih.gov

A variety of Lewis acids have been utilized to catalyze this transformation, including aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), and boron trifluoride etherate (BF₃·Et₂O). researchgate.netchemijournal.commdpi.com The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. For instance, using diethylaluminum chloride or dimethylaluminum chloride has been shown to provide high yields of 3-acylindoles under mild conditions without the need for N-H protection. organic-chemistry.org Microwave-assisted Friedel-Crafts acylation using catalysts like yttrium(III) triflate (Y(OTf)₃) in ionic liquids offers a rapid and environmentally benign alternative. nih.gov

While C3 acetylation is favored, obtaining 2-acetylindole (B14031) or the target diacetylated compound, 1-(2-acetyl-1H-indol-3-yl)ethanone, through direct acylation is more complex. The synthesis of 2-acetylindole can be achieved, but it often rearranges to the more thermodynamically stable 3-acetylindole under acidic conditions, such as in the presence of polyphosphoric acid (PPA). researchgate.netchemijournal.com The direct diacetylation of indole at the C2 and C3 positions in a single step is not a commonly reported high-yield procedure due to the deactivating effect of the first introduced acetyl group.

However, the synthesis of this compound could be envisioned through a stepwise approach. One plausible route involves the Friedel-Crafts acylation of a pre-existing 2-acetylindole. Given the electron-withdrawing nature of the C2-acetyl group, the subsequent acylation would likely be directed to the C3 position of the pyrrole (B145914) ring, although harsher reaction conditions might be necessary.

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Indole

Catalyst Acylating Agent Conditions Major Product Reference
AlCl₃, SnCl₄, ZnCl₂ Acetyl Chloride / Acetic Anhydride Standard 3-Acetylindole researchgate.netchemijournal.com
BF₃·Et₂O Acetic Anhydride DCM, rt 3-Acetylindole mdpi.com
Et₂AlCl Acetyl Chloride CH₂Cl₂, mild 3-Acetylindole organic-chemistry.org
Y(OTf)₃ Acetic Anhydride [BMI]BF₄, Microwave 3-Acetylindole nih.gov
Polyphosphoric Acid - 100 °C Rearrangement of 2-acetylindole to 3-acetylindole researchgate.netchemijournal.com

N-Acetylation Techniques and Subsequent C-Functionalization

An alternative strategy to control regioselectivity involves the initial acetylation of the indole nitrogen (N1 position), followed by C-functionalization. The N-acetyl group can act as a protecting group and an electronic modulator, influencing the outcome of subsequent electrophilic substitutions.

N-acetylation of indole can be readily achieved using acetic anhydride. nih.gov The resulting 1-acetylindole (B1583761) can then be subjected to Friedel-Crafts acylation. Under these conditions, the acetyl group is directed to the C3 position, affording 1-acetyl-3-acetylindole (1,3-diacetylindole). chemijournal.comsciencemadness.org This diacetylated product is a useful intermediate itself. The N-acetyl group can be selectively removed under basic hydrolysis conditions (e.g., aqueous sodium hydroxide), providing a high-yield, two-step route to 3-acetylindole. researchgate.net This method avoids the potential for polymerization and side reactions that can occur during the direct Friedel-Crafts acylation of unprotected indole. chemijournal.com

This N-protection strategy is also applicable to other acyl groups. For example, 1-(phenylsulfonyl)indole (B187392) undergoes Friedel-Crafts acetylation at the C3 position, and the N-sulfonyl group can subsequently be removed by base hydrolysis to yield 3-acetylindole. researchgate.netchemijournal.com This approach highlights the versatility of using N-protection to guide C-acylation reactions on the indole ring.

Table 2: Synthesis of 3-Acetylindole via N-Acetylation Route

Step Reactants Reagents Product Yield Reference
1 Indole, Acetic Anhydride Phosphoric Acid 1,3-Diacetylindole 55% researchgate.net
2 1,3-Diacetylindole 2N NaOH, Ethanol 3-Acetylindole 87% researchgate.net
1 1-Acylindoles Acetyl Chloride, AlCl₃ 1-Acyl-3-acetylindoles 85% chemijournal.com
2 1-Acyl-3-acetylindoles KOH, aq. Methanol 3-Acetylindole 83% chemijournal.com

Multi-Component and Cascade Reaction Sequences for Indole-Based Polyketones

Multi-component and cascade reactions offer efficient pathways to construct complex molecular architectures from simple precursors in a single pot. These strategies are valuable for synthesizing functionalized indoles, including those that can be precursors to or are structurally related to polyketones.

Knoevenagel Condensation Facilitated Synthesis of 3-Substituted Indoles

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. While it does not directly form an acetyl group, it is a key step in multi-component reactions starting from indole-3-carboxaldehyde (B46971) to build up more complex 3-substituted indoles. These reactions create α,β-unsaturated systems at the C3 position, which are architecturally related to the enone system of acetylated indoles.

For example, the reaction of indole-3-carboxaldehyde with active methylene compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776), often catalyzed by a weak base such as piperidine (B6355638), yields the corresponding Knoevenagel condensation products. These intermediates are valuable for constructing diverse heterocyclic systems fused or attached to the indole core. The resulting vinylogous carbonyl or nitrile compounds at the C3 position can undergo further transformations, demonstrating a cascade approach to elaborate the indole scaffold.

Cyclization Reactions Leading to Indole Ring Systems

Building the indole ring from acyclic precursors is a fundamental strategy that allows for the incorporation of desired functional groups, such as acetyl moieties, from the outset. The Fischer indole synthesis is a classic and versatile cyclization method for this purpose. researchgate.net

The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. researchgate.net To synthesize 3-acetylindole, the required precursor is the phenylhydrazone of diacetyl (butane-2,3-dione). Heating this phenylhydrazone in the presence of an acid catalyst like polyphosphoric acid (PPA) induces a chemijournal.comchemijournal.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford 3-acetylindole in good yield. researchgate.netchemijournal.com This method provides a direct entry to the 3-acetylated indole core by constructing the ring system itself.

Table 3: Fischer Indole Synthesis of 3-Acetylindole

Arylhydrazine Carbonyl Compound Catalyst Product Yield Reference
Phenylhydrazine hydrochloride Diacetyl (Butane-2,3-dione) Polyphosphoric Acid (PPA) 3-Acetylindole 52% researchgate.netchemijournal.com

Derivatization via Indole-3-acetic Acid Intermediates

Indole-3-acetic acid (IAA) is a readily available and biologically significant indole derivative that can serve as a starting material for the synthesis of other 3-substituted indoles, including 3-acetylindole. The conversion of the carboxylic acid side chain into a methyl ketone (acetyl group) is a key transformation.

A classical approach for this conversion involves the reaction of an activated carboxylic acid derivative, such as an acid chloride, with an organometallic reagent. Indole-3-acetic acid can be converted to indole-3-acetyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride can then be treated with a less reactive organometallic reagent, such as dimethylcadmium (B1197958) (Cd(CH₃)₂), which is known to react with acid chlorides to produce ketones without further addition to form a tertiary alcohol. wikipedia.orglibretexts.org This selectivity makes organocadmium reagents particularly useful for this type of transformation. The dimethylcadmium reagent can be prepared in situ from methylmagnesium bromide and cadmium chloride. wikipedia.org This pathway provides a reliable method for converting the C2 side chain of IAA into a C2 ketone, thus yielding 3-acetylindole.

Ring-Opening Reactions with Indole-Containing Hydrazides

The synthesis of complex heterocyclic structures from indole precursors can involve strategic ring-opening reactions. While direct ring-opening of an indole nucleus by a hydrazide moiety is not a commonly documented pathway for synthesizing acetylated indoles, the reactivity of indole-containing hydrazides is crucial in constructing larger, more complex molecules. For instance, indole-3-acetylhydrazine can serve as a versatile building block. It readily condenses with ketones, such as 2-hydroxy-5-methylacetophenone, to form Schiff bases. nih.gov This reaction, while not a ring-opening process, demonstrates the nucleophilic character of the hydrazide and its utility in linking the indole scaffold to other molecular fragments. nih.gov

More intricate transformations involving ring-opening followed by cyclization have been developed for other nitrogen-containing heterocycles to yield indole derivatives. A notable metal-free, two-step approach allows for the synthesis of indoles from aryl triazole-containing compounds. mdpi.comresearchgate.net This process is initiated by a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to form a ketenimine intermediate. mdpi.comresearchgate.net Subsequent addition of an amine nucleophile and an iodine-mediated oxidative cyclization of the resulting ethene-1,1-diamine (B14131556) intermediate affords the final indole product. mdpi.comresearchgate.net While this method involves the opening of a triazole ring rather than an indole ring, it exemplifies the strategic use of ring-opening/recyclization cascades in the synthesis of substituted indoles. mdpi.comresearchgate.net

Another divergent reactivity pattern is observed in the acid-promoted reaction of indoles with primary aminobenzaldehydes, which results in a facile indole ring-opening to form quinolines. rsc.org These examples highlight that while a direct ring-opening of an indole by a hydrazide is not a standard route to acetylated indoles, the principles of ring manipulation are central to modern synthetic strategies for complex heterocyclic systems.

Biomimetic Synthetic Pathways for Complex Indole Derivatives

Biomimetic synthesis, which mimics the reaction cascades found in nature, offers an elegant and efficient approach to constructing complex indole-containing natural products. kyoto-u.ac.jp The biosynthesis of most indole alkaloids begins with the amino acid tryptophan, and synthetic strategies often draw inspiration from these natural pathways. rsc.org

A prominent example is the synthesis of indole meroterpenoids, which often involves a biomimetic polyene cyclization cascade. nih.gov This strategy was successfully employed in the total synthesis of greenwaylactams A–C. nih.gov The key transformation involves an HFIP-mediated cationic cyclization of an indole farnesyl derivative to construct the pentacyclic carbon skeleton, mirroring proposed biosynthetic routes. nih.gov Another key biomimetic step in this synthesis is the Witkop oxidation of the indole C2–C3 double bond, which cleaves the indole ring to form an 8-membered lactam, a structural feature of the target natural products. nih.gov

Similarly, a bioinspired one-step oxidative cleavage strategy has been developed for paxilline, a complex indole diterpenoid. acs.org This method allows for the rapid generation of novel indole diterpenoid derivatives and the construction of new ring systems through an oxidant-controlled diversification process. acs.org These approaches underscore the power of biomimetic strategies, which leverage nature's synthetic logic to achieve remarkable efficiency and complexity in the laboratory synthesis of intricate indole derivatives. kyoto-u.ac.jp

Synthesis of Structural Analogues and Derivatives of this compound

Halogenated indoles are valuable intermediates in organic synthesis, serving as precursors for further functionalization through cross-coupling reactions. acs.org Several methods exist for the direct introduction of halogen atoms onto the indole ring.

Direct C-H halogenation is a widely used approach. researchgate.net This can be achieved using various halogenating agents. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are common reagents for the selective halogenation of the electron-rich C3 position of the indole nucleus. acs.org For indoles where the C3 position is already substituted, as in acetylated indoles, halogenation typically occurs at other positions on the benzene (B151609) ring. Alternative protocols utilize ammonium (B1175870) halides as an affordable halogen source under mild, transition-metal-free, and oxidant-free conditions. researchgate.net

Electrochemical methods also provide an environmentally benign strategy for the difunctionalization of indoles, allowing for concurrent N1-alkylation and C3-halogenation in a simple undivided cell without external oxidants or transition metals. researchgate.net Furthermore, hypervalent iodine reagents, used in combination with inorganic halides like LiBr or KI, can mediate cascade oxidative cyclization and halogenation of 2-alkenylanilines to afford 3-haloindoles. acs.org

The table below summarizes common reagents used for the halogenation of indoles.

Halogenation MethodReagent(s)Target PositionReference
Direct HalogenationN-Bromosuccinimide (NBS)C3 acs.orgresearchgate.net
Direct HalogenationN-Iodosuccinimide (NIS)C3 acs.org
Direct HalogenationAmmonium HalidesC3 researchgate.net
Oxidative HalogenationPIDA / LiBr or KIC3 acs.org
Electrochemical MethodAlkyl HalideC3 researchgate.net

These halogenated indole derivatives can then be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups, further diversifying the indole scaffold. acs.orgmdpi.com

The nitrogen atom (N-1) of the indole ring is a key site for structural modification, and its functionalization can significantly influence the biological properties of the resulting molecule. A variety of methods have been developed for N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The N-1 position can be alkylated using various alkylating agents under basic conditions. For instance, 3-acetylindole can be N-methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF. nih.gov More advanced methods include palladium-catalyzed enantioselective N-alkylation, which provides access to chiral N-functionalized indoles. mdpi.com A base-catalyzed, one-pot addition of indoles to preformed α-iminoketones represents another novel strategy for N-1 alkylation. nih.gov

N-Arylation: The introduction of an aryl group at the N-1 position is commonly achieved through transition-metal-catalyzed cross-coupling reactions. rsc.org Key methods include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald–Hartwig amination. rsc.orgnih.gov A microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed, which combines a Fischer indolisation with a copper(I)-catalyzed N-arylation, using a simple Cu₂O/K₃PO₄ catalyst system. rsc.org

N-Acylation: While acylation of indoles often occurs at the C-3 position, chemoselective N-acylation can be achieved under specific conditions. nih.gov A mild and efficient method utilizes thioesters as a stable acyl source in the presence of a base like Cs₂CO₃ to yield N-acylated indoles. nih.gov This approach demonstrates good functional group tolerance, avoiding the use of more reactive and unstable acyl chlorides. nih.gov

The table below outlines several methodologies for modifying the N-1 position of the indole scaffold.

Modification TypeMethodCatalyst/ReagentsReference
N-MethylationDirect AlkylationMethyl Iodide / K₂CO₃ nih.gov
N-AlkylationAza-Michael Additionα,β-unsaturated ketones / Organocatalyst mdpi.com
N-AlkylationReaction with α-iminoketonesBase-catalyzed nih.gov
N-ArylationUllmann CondensationCopper Catalyst rsc.orgnih.gov
N-ArylationBuchwald-Hartwig AminationPalladium Catalyst nih.gov
N-AcylationNucleophilic SubstitutionThioesters / Cs₂CO₃ nih.gov

The acetyl groups at the C2 and C3 positions of diacetylated indoles serve as versatile chemical handles for further molecular diversification. 3-Acetyl indole, in particular, is a key starting material for the synthesis of a wide array of bioactive indole alkaloids. nih.gov

The carbonyl functionality of the acetyl group can undergo a range of classical transformations. Reduction of the ketone can yield the corresponding alcohol or, under more vigorous conditions, the ethyl group. researchgate.net For example, reduction of 3-acetylindole with sodium borohydride (B1222165) can produce 1-(1H-indol-3-yl)ethanol, while using lithium borohydride or diborane (B8814927) can lead to 3-ethylindole. researchgate.net

Condensation reactions provide a powerful tool for building more complex structures. The acetyl group can react with hydrazines and acid hydrazides to form hydrazones and related derivatives. scirp.org The active methylene protons of the acetyl group enable its participation in Knoevenagel condensations with aldehydes and other carbonyl compounds, leading to the formation of α,β-unsaturated systems. scirp.org

These reactive acetyl groups are instrumental in the synthesis of numerous natural products. For example, 3-acetyl indole is a precursor for the synthesis of:

(5-Indole)oxazole alkaloids: Involving the construction of an oxazole (B20620) ring fused to the indole. nih.gov

β-Carboline alkaloids: Requiring a Pictet-Spengler type cyclization. nih.gov

Bis-indole alkaloids: Formed through dimerization or coupling reactions. nih.gov

Meridianins and Chuangxinmycin: Marine alkaloids and antibiotics, respectively, whose syntheses utilize 3-acetyl indole as a key building block. nih.gov

Process Optimization and Yield Enhancement in Acetylated Indole Synthesis

Improving the efficiency, yield, and scalability of synthetic routes to acetylated indoles is a key focus of process chemistry. Several strategies have been developed to optimize these syntheses, from the initial formation of the indole core to its subsequent acylation.

Optimization of reaction conditions, including catalysts, solvents, and bases, is fundamental to yield enhancement. For the Friedel-Crafts acetylation of indoles, a common method for introducing acetyl groups, various Lewis acid catalysts such as AlCl₃ and ZnCl₂ have been employed. researchgate.net In the synthesis of indole via the alcoholamine method, detailed analysis of by-products led to a better understanding of the reaction mechanism. academax.com This knowledge enabled adjustments to the process conditions and the catalyst carrier, significantly improving the catalyst's lifetime and maintaining the indole yield above 70% over extended periods. academax.com

The table below highlights key strategies for process optimization in indole synthesis.

Optimization StrategyKey FeatureExample ApplicationBenefitReference
Microwave-Assisted SynthesisUse of microwave irradiation for heatingFischer indolization and N-acylationReduced reaction time, increased yield, scalability nih.gov
One-Pot ProceduresCombining multiple steps without isolation of intermediatesFischer indolization followed by N-arylationIncreased efficiency, reduced waste, high yield rsc.org
Catalyst and Process ImprovementMechanistic study and catalyst modificationAlcoholamine method for indole synthesisImproved catalyst lifetime, sustained high yield academax.com

Exploration of Chemical Reactivity and Transformation Pathways for 1 2 Acetyl 1h Indol 3 Yl Ethanone Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) and Acetyl Moieties

The indole ring is inherently electron-rich, making it susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and preferred site for such reactions. acgpubs.orgnih.gov However, in 1-(2-acetyl-1H-indol-3-yl)ethanone, this position is already substituted. Electrophilic substitution on the indole nucleus of related derivatives typically occurs on the benzene (B151609) ring portion. sciencemadness.org The presence of activating or deactivating groups on the indole ring can direct the position of substitution.

Conversely, the acetyl groups provide sites for nucleophilic attack. The electrophilic nature of the carbonyl carbon makes it a target for various nucleophiles. For instance, the amino group in derivatives like 1-(7-amino-1H-indol-3-yl)ethanone can act as a nucleophile in reactions with other electrophiles. evitachem.com Furthermore, functional groups attached to the acetyl moiety can be displaced via nucleophilic substitution. A prime example is 2-chloro-1-(1H-indol-3-yl)ethanone, where the chlorine atom is a good leaving group and can be readily displaced by nucleophiles, providing a pathway to a wide array of 3-substituted indoles. cymitquimica.com

Another key reaction is the N-acylation of the indole nitrogen. While Friedel-Crafts acylation typically occurs at the C3 position, it is possible to achieve diacetylation at both the nitrogen and the C3 position. The N-acetyl group can then be selectively removed by base-catalyzed hydrolysis, a common strategy for preparing 3-acetylindoles. sciencemadness.org

Oxidation and Reduction Chemistry of Ketone Functional Groups

The ketone functional groups in acetylated indoles are readily transformed through oxidation and reduction reactions, offering pathways to diverse structures.

Reduction Reactions: The acetyl group at the C3 position can be reduced to an alcohol or even a methylene (B1212753) group using various reducing agents. The choice of reagent dictates the outcome.

Selective Alcohol Formation: Treatment of 3-acetylindole (B1664109) with sodium borohydride (B1222165) (NaBH₄) in methanol, or with lithium borohydride, yields the corresponding 1-(1H-indol-3-yl)ethanol. researchgate.net Enzymatic reduction using alcohol dehydrogenase from Lactobacillus kefir can produce the (R)-enantiomer specifically. researchgate.net

Complete Reduction to Ethyl Group: More powerful reducing agents like diborane (B8814927) or lithium borohydride in refluxing THF can reduce the acetyl group completely to an ethyl group, forming 3-ethylindole. researchgate.net Similarly, reduction of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone with sodium borohydride in trifluoroacetic acid also yields the corresponding 3-ethyl derivative. researchgate.net

Oxidation Reactions: Oxidation of the acetyl group offers a route to valuable α-keto acid derivatives.

Oxidation of 3-acetylindole with reagents like selenium dioxide or potassium permanganate (B83412) (KMnO₄) converts the acetyl group into an α-keto acid, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid. researchgate.net

Another transformation involves the oxidation of the acetyl group to a β-ketosulfone, which enhances the electrophilicity of the molecule. evitachem.com

The table below summarizes key reduction reactions for 3-acetylindole derivatives.

Starting MaterialReagent(s)ProductReference
3-Acetylindolepropanol, NADPH, MgCl₂(R)-1-(1H-indol-3-yl)ethanol researchgate.net
3-AcetylindoleLithium borohydride (LiBH₄)1-(1H-indol-3-yl)ethanol researchgate.net
3-AcetylindoleLithium borohydride (LiBH₄), THF, reflux3-Ethylindole researchgate.net
3-AcetylindoleDiborane (B₂H₆)3-Ethylindole researchgate.net
1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanoneSodium borohydride (NaBH₄), Trifluoroacetic acid3-Ethyl-1-(phenylsulfonyl)-1H-indole researchgate.net
Ethyl 2-(3-acetyl-1H-indol-1-yl)acetateSodium borohydride (NaBH₄)1-(1-(2-hydroxyethyl)-1H-indol-3-yl)ethanone eurekaselect.comingentaconnect.com

Condensation Reactions and Heterocyclic Ring Formation

The acetyl groups of this compound and related derivatives are excellent handles for constructing new heterocyclic rings through condensation reactions. These reactions often proceed as multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecular scaffolds.

One common strategy involves the Knoevenagel condensation. While often starting with indole-3-carboxaldehyde (B46971), the principle applies to the acetyl groups, which can react with active methylene compounds. acgpubs.org The resulting α,β-unsaturated ketone is a versatile intermediate for further transformations.

More advanced applications involve one-pot, multi-component reactions to synthesize fused heterocyclic systems.

Pyridine (B92270) Synthesis: 3-Acetylindole can react with aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in the presence of a piperidine (B6355638) catalyst to form 6-indolylpyridine-3-carbonitrile derivatives. rsc.org In a similar fashion, reacting 3-cyanoacetylindole with aldehydes, other ketones, and ammonium acetate can yield highly substituted pyridine derivatives. nih.gov

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis can be employed by condensing the acetyl carbonyl group with a thiourea (B124793) derivative and an α-haloketone to create a thiazole ring fused or linked to the indole scaffold. evitachem.com

Indazole Synthesis: Cyclohexanone derivatives, prepared from indole-3-carbaldehyde and acetylacetone, can react with hydrazine (B178648) hydrate (B1144303) in an acidic medium. This condensation and subsequent cyclization lead to the formation of complex indazole derivatives. jmchemsci.com

Oxime and Pyrazole (B372694) Formation: The ketone can be condensed with hydroxylamine (B1172632) to form an oxime, which can be further derivatized. evitachem.comnih.gov Reaction with hydrazine hydrate can lead to the formation of pyrazole rings. nih.gov

The table below provides examples of heterocyclic ring systems synthesized from acetylated indole precursors.

Indole PrecursorReagentsResulting HeterocycleReference
3-AcetylindoleAromatic aldehydes, ethyl cyanoacetate, ammonium acetate, piperidinePyridine rsc.org
3-AcetylindoleThiourea derivatives, α-haloketonesThiazole evitachem.com
Indole-3-carbaldehyde/acetylacetone adductHydrazine hydrate, acidIndazole jmchemsci.com
3-CyanoacetylindoleHydrazine hydrate, p-TSAPyrazole nih.gov
1-(7-amino-1H-indol-3-yl)ethanoneHydroxylamine hydrochlorideOxime evitachem.com

Investigating Rearrangement Mechanisms within Acetylated Indole Systems

Rearrangements are a notable feature in the chemistry of acetylated indoles. One of the most significant is the acid-catalyzed migration of an acetyl group from the C2 to the C3 position.

When 2-acetylindole (B14031) is heated with polyphosphoric acid (PPA), it rearranges to form the more thermodynamically stable 3-acetylindole. researchgate.netchemijournal.com This transformation is believed to proceed through a Wagner-Meerwein-type mechanism. smolecule.com The greater nucleophilicity of the C3 position compared to the C2 position drives this rearrangement. smolecule.com This reaction is crucial for synthesizing 3-acetylindoles from certain precursors but also poses a challenge for the direct synthesis of 2-acetylindoles under acidic conditions. smolecule.com

Other types of rearrangements, such as the Cope rearrangement and other sigmatropic rearrangements, are known in indole chemistry, particularly in biosynthetic pathways and specific synthetic methods like the Fischer indole synthesis. researchgate.netyoutube.com For instance, the Fischer indole synthesis involves a key researchgate.netresearchgate.net-sigmatropic rearrangement of an arylhydrazone intermediate. youtube.com While not directly involving the rearrangement of a pre-formed acetylated indole, these mechanisms highlight the propensity of the indole scaffold to undergo such transformations under the right conditions. The Bischler indole synthesis is another classical method where rearrangements can lead to mixtures of products. chemicalbook.com

Detailed Mechanistic Elucidation of Synthetic and Transformational Reactions

Understanding the mechanisms of reactions involving acetylated indoles is key to controlling reaction outcomes and designing new synthetic pathways.

Mechanism of Substitution and Acylation: The Friedel-Crafts acylation of indole is a classic electrophilic aromatic substitution. The reaction of indole with an acylating agent in the presence of a Lewis acid generates an acylium ion, which is attacked by the electron-rich indole ring, preferentially at C3. The mechanism for the diacetylation of indole, followed by selective N-deacetylation, involves initial N-acylation, which deactivates the pyrrole (B145914) ring slightly, followed by C3 acylation and subsequent base-catalyzed hydrolysis of the more labile N-acetyl group. sciencemadness.org

Mechanism of Condensation Reactions: Multicomponent reactions for heterocycle synthesis often follow a domino sequence. For example, in the synthesis of indolylpyridines, the mechanism likely involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl cyanoacetate), followed by a Michael addition of the enamine (formed from 3-acetylindole and ammonium acetate), and finally, cyclization and aromatization via oxidation or elimination to form the pyridine ring. nih.gov

Mechanism of Rearrangements: The PPA-mediated rearrangement of 2-acetylindole to 3-acetylindole likely involves protonation of the acetyl carbonyl, followed by the formation of a spirocyclic intermediate via attack from the C3 position. Subsequent cleavage of the C2-acetyl bond and rearomatization leads to the 3-acetylated product. smolecule.com

Mechanism of Reduction: The chemoselective reduction of an ester in the presence of a ketone by NaBH₄ is an unusual outcome. The proposed mechanism suggests that the specific conformation of the N-substituted 3-acetylindole derivative may facilitate an intramolecular delivery of the hydride to the ester carbonyl, or that the electronic properties of the indole system modulate the reactivity of the attached functional groups in an unexpected way. eurekaselect.com

A proposed mechanism for the formation of a substituted cyclopenta[b]indole (B15071945) from 1-methyl-1H-indole and ethyl acetoacetate (B1235776) involves an initial InCl₃-catalyzed nucleophilic addition of the indole to the ketone, followed by elimination. The resulting intermediate then acts as an electrophile for a second nucleophilic attack by the enolate of ethyl acetoacetate, leading to intramolecular cyclization and tandem eliminations to form the final product. acs.org

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation in Acetylated Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like acetylated indoles. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Connectivity

Proton NMR (¹H-NMR) is fundamental for identifying the number and type of hydrogen atoms in a molecule and their connectivity. In the ¹H-NMR spectrum of an acetylated indole (B1671886), distinct signals (resonances) appear for the aromatic protons on the indole ring, the N-H proton, and the protons of the acetyl groups. orgchemres.orgoregonstate.eduacdlabs.com

For 1-(2-acetyl-1H-indol-3-yl)ethanone, one would expect to see:

Aromatic Protons: The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns (e.g., doublet, triplet) are dictated by their position and coupling with neighboring protons.

Indole N-H Proton: The proton attached to the indole nitrogen (N-H) usually appears as a broad singlet at a very downfield chemical shift, often above δ 8.0 ppm, and its signal can be confirmed by D₂O exchange. jmchemsci.com

Acetyl Protons: The two acetyl groups (-COCH₃) at positions C-2 and C-3 would each give rise to a sharp singlet in the aliphatic region, typically between δ 2.0 and 3.0 ppm. The exact chemical shift would be influenced by the electronic environment of the respective carbonyl group.

The multiplicity, or splitting pattern, of each signal follows the N+1 rule, providing crucial information about the number of adjacent, non-equivalent protons. acdlabs.com For example, a proton with two non-equivalent neighbors would appear as a doublet of doublets.

Interactive Data Table: Representative ¹H-NMR Data for this compound

This table presents hypothetical ¹H-NMR data based on typical values for related indole derivatives.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~8.5br s (broad singlet)
H-4~7.8d (doublet)
H-5~7.3t (triplet)
H-6~7.2t (triplet)
H-7~7.5d (doublet)
C(2)-COCH₃ ~2.6s (singlet)
C(3)-COCH₃ ~2.5s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton of a molecule. savemyexams.comwikipedia.orgpressbooks.pub In a standard proton-decoupled ¹³C-NMR spectrum, each chemically non-equivalent carbon atom produces a single peak, simplifying the spectrum significantly compared to ¹H-NMR. wikipedia.org

For this compound, the spectrum would show:

Carbonyl Carbons: The carbons of the two acetyl groups (C=O) are highly deshielded and would appear far downfield, typically in the range of δ 190–210 ppm. jmchemsci.com

Aromatic and Pyrrole (B145914) Ring Carbons: The eight carbons of the indole ring system would produce distinct signals in the aromatic region (δ 110–140 ppm). Quaternary carbons (those not bonded to hydrogen, like C-2, C-3, C-3a, and C-7a) generally show weaker signals. pressbooks.pub

Acetyl Methyl Carbons: The methyl carbons (-CH₃) of the acetyl groups would be found in the upfield region of the spectrum, usually between δ 20 and 30 ppm.

Interactive Data Table: Representative ¹³C-NMR Data for this compound

This table presents hypothetical ¹³C-NMR data based on typical values for related indole derivatives.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~138
C-3~118
C-3a~129
C-4~123
C-5~124
C-6~122
C-7~112
C-7a~136
C (2)=O~195
C (3)=O~193
C(2)-COC H₃~28
C(3)-COC H₃~27

Heteronuclear NMR (¹⁴N, ¹⁵N NMR) for Nitrogen Atom Characterization and Tautomerism

Nitrogen NMR, particularly ¹⁵N NMR, is a powerful technique for directly probing the electronic environment of the nitrogen atom within the indole ring. jmchemsci.com While the natural abundance of ¹⁵N is low (0.37%), modern NMR techniques can provide valuable structural information. The chemical shift of the indole nitrogen is sensitive to substitution and tautomeric forms. jmchemsci.com For indazoles, a related heterocyclic system, ¹⁵N NMR is used to distinguish between different tautomers (e.g., 1H and 2H). jmchemsci.com This methodology can be applied to acetylated indoles to study the influence of electron-withdrawing acetyl groups on the nitrogen's chemical environment.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govacgpubs.org This technique is highly sensitive and is particularly useful for analyzing complex mixtures and providing accurate molecular weight determination. nih.govresearchgate.net For this compound, LC-MS analysis using a soft ionization technique like electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with LC can determine the molecular formula with high accuracy by measuring the exact mass. jmchemsci.com

Interactive Data Table: Representative LC-MS Data for this compound

This table presents hypothetical LC-MS data based on the expected molecular formula C₁₂H₁₁NO₂.

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺202.0817202.0815
[M+Na]⁺224.0636224.0634

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing both ionization and extensive fragmentation. scirp.orgrsc.org The resulting mass spectrum is a unique "fingerprint" of the molecule, showing a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure.

For acetylated indoles, common fragmentation pathways involve the loss of the acetyl group or parts of it. scirp.org For this compound, one would anticipate characteristic fragmentation patterns, such as:

Loss of a methyl radical (-CH₃): Resulting in an [M-15]⁺ ion.

Loss of ketene (B1206846) (CH₂=C=O): From an acetyl group, leading to an [M-42]⁺ ion.

Loss of an acetyl radical (-COCH₃): Creating an [M-43]⁺ ion. This is often a prominent peak for acetyl-substituted compounds. scirp.org

The analysis of these fragments helps to confirm the presence and position of the acetyl substituents on the indole core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. scispace.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an unambiguous confirmation of a compound's molecular formula, a critical step in its identification. nih.gov For 3-acetylindole (B1664109), HRMS analysis is used to verify its molecular formula, C₁₀H₉NO. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus offering greater confidence than standard mass spectrometry. scispace.com

In a typical analysis using a technique like ESI-MS (Electrospray Ionization Mass Spectrometry), the compound is ionized, and the mass of the resulting ion is measured. rsc.org The experimentally determined accurate mass is then compared to the theoretically calculated mass for the proposed formula.

Table 1: HRMS Data for 1-(1H-indol-3-yl)ethanone

Parameter Value Reference
Molecular Formula C₁₀H₉NO nih.gov
Calculated Mass [M+H]⁺ 160.0757 N/A
Calculated Exact Mass 159.068413911 Da nih.gov

Note: The observed mass is determined experimentally and may vary slightly between analyses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. thepharmajournal.comsci-hub.se It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a characteristic spectrum of absorption bands. researchgate.net

The IR spectrum of 3-acetylindole provides clear evidence for its key structural features. researchgate.net The presence of a sharp absorption band corresponding to the carbonyl (C=O) group of the acetyl moiety is a key diagnostic feature. psu.edu Another significant band is that of the N-H stretch of the indole ring.

Table 2: Characteristic IR Absorption Bands for 1-(1H-indol-3-yl)ethanone

Wavenumber (cm⁻¹) Functional Group Vibration Type Reference
3386.39 N-H Stretching psu.edu
1704.76 C=O (acetyl ketone) Stretching psu.edu
1440.56 C=C (aromatic) Stretching psu.edu
1215.9 C-N Stretching psu.edu

Note: The exact position of absorption bands can vary depending on the sample preparation method (e.g., KBr pellet, ATR). nih.gov

The correlation between the IR spectrum and structural data from other methods like X-ray crystallography provides a comprehensive understanding of the molecule's bonding environment. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic structure. sci-hub.se The absorption of light promotes electrons from a ground state to a higher energy excited state. In molecules with conjugated systems, such as the indole ring in 3-acetylindole, π→π* transitions are common and result in strong absorption bands.

Studies on 3-acetylindole reveal characteristic absorption maxima (λ_max) in the UV region. The solvent can influence the position of these maxima. For instance, the UV spectrum of 3-acetylindole in an aqueous medium shows distinct bands corresponding to various electronic transitions within the indole ring and the acetyl substituent. chem-soc.si

Table 3: UV-Vis Absorption Maxima for 1-(1H-indol-3-yl)ethanone

Solvent λ_max (nm) Molar Absorptivity (log {ε}) Assignment Reference
Water 206 4.38 ¹Bₐ chem-soc.si
Water 242 4.02 ¹Bₑ chem-soc.si
Water 260 3.93 ¹Lₐ chem-soc.si
Water 300 4.03 ¹Lₑ chem-soc.si
Ethanol 220 N/A N/A researchgate.net
Ethanol 260 N/A N/A researchgate.net

The changes observed in the UV spectrum when the compound is subjected to varying conditions, such as different pH levels, can also be used to study protonation events. chem-soc.sisrce.hr

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scirp.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. rcsb.org

A low-temperature study of 3-acetylindole (at 110 K) has provided detailed crystallographic data. researchgate.net The analysis revealed that the acetyl group is nearly coplanar with the indole ring system. A significant feature of the crystal structure is the formation of hydrogen-bonded chains. Each molecule is linked to two others through N—H⋯O hydrogen bonds, where the indole N-H group acts as a hydrogen bond donor and the acetyl oxygen atom acts as an acceptor. researchgate.net

Table 4: Selected Crystallographic Data for 1-(1H-indol-3-yl)ethanone

Parameter Value Reference
CCDC Number 697588 nih.gov
Crystal System Monoclinic N/A
Space Group P2₁/n iucr.org
a (Å) 8.892 (2) iucr.org
b (Å) 5.108 (2) iucr.org
c (Å) 18.573 (3) iucr.org
β (°) 98.22 (2) iucr.org

This precise structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. researchgate.net

Biological Activities and Mechanistic Research of 1 2 Acetyl 1h Indol 3 Yl Ethanone and Derived Analogues

Investigations into Antimicrobial Activities and Resistance Mechanisms

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, known for its presence in various biologically active compounds. Derivatives of 1-(2-acetyl-1H-indol-3-yl)ethanone have been synthesized and evaluated for their potential to inhibit the growth of a wide range of pathogenic microorganisms, including bacteria and fungi.

Analogues derived from the indole scaffold have demonstrated significant efficacy against several Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics.

Staphylococcus aureus and MRSA: A novel class of antibacterials, 2-(1H-indol-3-yl)quinolines, was identified from a combinatorial library and found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of compounds with minimum inhibitory concentrations (MICs) below 1.0 µg/mL against MRSA. nih.gov Similarly, 3-alkylidene-2-indolone derivatives have shown high antibacterial activity, with certain compounds exhibiting an MIC of 0.5 μg/mL against S. aureus and MRSA strains, equivalent to the control drug gatifloxacin. mdpi.com Further studies on benzothiophene-indole hybrids also identified compounds with potent activity against MRSA, with MIC values as low as 0.75 µg/mL. mdpi.com Other research has highlighted indole-thiadiazole and indole-triazole derivatives as being particularly effective against both S. aureus and MRSA. nih.gov

Bacillus subtilis: Indole derivatives have also been screened for activity against Bacillus subtilis. nanobioletters.com Studies on new indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have also included B. subtilis in their testing panels to determine the breadth of their antibacterial activity. nih.gov

Antibacterial Activity of Indole Analogues against Gram-Positive Bacteria
Indole Analogue ClassBacterial StrainReported Activity (MIC)Reference
3-Alkylidene-2-indolonesS. aureus ATCC 6538, MRSA ATCC 433000.5 µg/mL mdpi.com
2-(1H-indol-3-yl)quinolinesMRSA< 1.0 µg/mL nih.gov
Indole-thiadiazole / Indole-triazoleS. aureus6.25 µg/mL nih.gov
Benzothiophene-Indole HybridsMRSA USA Lac*lux & JE20.75 µg/mL mdpi.com

The efficacy of indole derivatives against Gram-negative bacteria has also been a subject of investigation, although these pathogens often present a greater challenge due to their complex outer membrane.

Escherichia coli: While some indole derivatives have been tested against E. coli, their activity is often moderate. nih.govmdpi.com For instance, one study noted that none of the tested indole derivatives containing triazole and thiadiazole moieties were more active than the reference antibiotic ciprofloxacin (B1669076) against E. coli. nih.gov Other research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that most compounds did not exhibit high activity against E. coli, with some showing moderate MICs of 125 µg/mL. mdpi.com

Pseudomonas aeruginosa: The intercellular signal molecule indole, a parent structure for these derivatives, has been shown to play a role in mixed-culture survival with P. aeruginosa by inhibiting its quorum signaling pathways. nih.gov This suggests a mechanism beyond direct bactericidal or bacteriostatic action, where indole derivatives could potentially act as virulence inhibitors. nih.gov A plant-derived indole derivative, 3-indolylacetonitrile, was found to inhibit biofilm formation and decrease the production of virulence factors in P. aeruginosa. nih.gov

Antibacterial Activity of Indole Analogues against Gram-Negative Bacteria
Indole Analogue ClassBacterial StrainReported Activity (MIC)Reference
Indolylbenzo[d]imidazolesE. coli125 µg/mL mdpi.com
3-IndolylacetonitrileP. aeruginosaInhibition of virulence and biofilm (not MIC) nih.gov

In addition to antibacterial properties, various indole derivatives have been evaluated for their potential to combat fungal infections, which are a growing concern, especially in immunocompromised individuals.

Aspergillus niger and Candida albicans: Several studies have confirmed the antifungal potential of indole-based compounds. A series of 1-(1H-indol-3-yl) derivatives demonstrated fungicidal activity against both C. albicans and A. niger, with MIC values ranging from 0.125 to 1.000 mg/mL. nih.gov It was also noted that some of these compounds could inhibit the microbial enzyme tyrosinase, which may contribute to their antifungal effects. nih.gov Other research focusing on indole derivatives linked to triazoles showed excellent antifungal activities against Candida species. nih.gov The development of new, effective compounds against fungal pathogens remains a critical area of research due to increasing drug resistance. nih.govfrontiersin.org

Antifungal Activity of Indole Analogues
Indole Analogue ClassFungal StrainReported Activity (MIC)Reference
1-(1H-indol-3-yl) derivativesC. albicans, A. niger0.125 - 1.000 mg/mL nih.gov
Indole-linked triazolesC. albicans, C. kruseiExcellent activity (specific MICs vary) nih.gov

Enzyme Inhibition and Modulation Studies

Beyond direct antimicrobial action, analogues of this compound are being investigated for their ability to inhibit specific enzymes that are therapeutic targets for various diseases.

Butyrylcholinesterase (BChE) is an enzyme involved in cholinergic transmission and is considered a viable therapeutic target, particularly in neurodegenerative disorders like Alzheimer's disease. nih.gov Selective BChE inhibition is an area of active research. nih.gov While research on the specific parent compound is limited, related indole structures have been explored as cholinesterase inhibitors. For instance, a series of (E)-3-propargylene-1,3-dihydro-2H-indol-2-ones were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and BChE. Within this series, one compound emerged as the most selective inhibitor of equine BChE (eqBuChE), with an IC50 value of 0.12 µM. Kinetic studies of some of these indole derivatives indicated a mixed pattern of BChE inhibition.

BChE Inhibition by a Derived Indole Analogue
Indole Analogue ClassEnzymeReported Activity (IC50)Reference
(E)-3-propargylene-1,3-dihydro-2H-indol-2-onesEquine Butyrylcholinesterase (eqBuChE)0.12 µM (most selective compound)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a well-validated and crucial target for the development of new antibacterial agents. nih.govnih.gov The rise of bacterial resistance to existing drugs like fluoroquinolones, which also target this enzyme, has fueled the search for new inhibitors. nih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs) represent a promising class of compounds that act on DNA gyrase. nih.gov Research has shown that NBTIs designed with specific moieties can achieve low nanomolar inhibition of DNA gyrase and exhibit potent antibacterial activity, particularly against S. aureus. nih.gov These inhibitors function by stabilizing the gyrase-DNA cleavage complex, preventing the re-ligation of the DNA strand. nih.gov While studies have not focused specifically on this compound, the exploration of diverse heterocyclic scaffolds as DNA gyrase inhibitors suggests that indole-based structures could be promising candidates for rational drug design targeting this enzyme. nih.gov

Interactions with Tryptophan Synthase

Tryptophan synthase (TS) is a well-studied enzyme that catalyzes the final steps in tryptophan biosynthesis. It can utilize a variety of indole analogues as substrates, leading to the formation of corresponding tryptophan derivatives. Research on carrot and tobacco cell suspension cultures demonstrated that their native tryptophan synthase could process several indole analogues, with the most rapidly utilized being 6-methoxyindole (B132359) and various fluoroindoles (4-, 5-, and 6-fluoroindole) nih.gov. This indicates that the enzyme's active site can accommodate substitutions on the benzene (B151609) ring of the indole nucleus.

Furthermore, the interaction is not limited to substrate activity. Some indole derivatives can act as inhibitors or allosteric modulators of tryptophan synthase. For instance, certain benzimidazole (B57391) analogues of L-tryptophan have been shown to be potent inhibitors of the related enzyme, tryptophan indole-lyase, and were also found to be active against tryptophan synthase semanticscholar.org. Other studies have identified unreactive ligands that bind to the α-site of the enzyme, acting as allosteric effectors that block the intramolecular tunnel, thereby slowing the entry of indole analogues into the β-site and stabilizing a closed conformation of the β-subunit nih.gov. While direct studies on this compound are not prominent in the available literature, the established reactivity of tryptophan synthase with a wide range of substituted indoles suggests a potential for interaction, either as a substrate, inhibitor, or modulator, depending on the specific substitutions on the indole core nih.govwikipedia.org.

Esterase and Glycosidase Activity Modulation

The indole scaffold is a key feature in molecules designed to modulate the activity of various hydrolytic enzymes, including esterases and glycosidases.

Esterase Inhibition: A significant area of research has been the development of indole-based acetylcholinesterase (AChE) inhibitors for potential therapeutic applications, such as in Alzheimer's disease researchgate.net. By acting as a bioisosteric substitute for the indanone moiety of the known inhibitor donepezil, novel indole derivatives have demonstrated potent AChE inhibitory activity nih.gov. The indole moiety in these inhibitors often interacts with key amino acid residues, such as Trp84, at the peripheral anionic site of the enzyme researchgate.net. Conjugating indole-3-propionic acid with other molecules has also been explored as a strategy to develop novel inhibitors of both acetylcholinesterase and butyrylcholinesterase acs.org.

Glycosidase Inhibition: Numerous studies have established that indole derivatives are potent inhibitors of α-glucosidase, an enzyme critical for carbohydrate metabolism. A wide array of indole-based compounds, including indolo[1,2-b]isoquinoline derivatives, indole-carbohydrazides, and indole-based Schiff bases, have shown significantly lower IC50 values compared to the standard drug acarbose (B1664774) nih.govnih.govmdpi.com. For example, certain indolo[1,2-b]isoquinoline derivatives exhibited IC50 values as low as 3.44 µM, representing an activity nearly 186 times stronger than acarbose mdpi.com. Mechanistic studies reveal these derivatives can act as mixed-type or uncompetitive inhibitors, binding effectively to the enzyme's active site nih.govmdpi.com.

The table below summarizes the α-glucosidase inhibitory activity of selected indole derivatives.

Compound ClassSpecific Derivative ExampleIC50 Value (µM)Reference
Indolo[1,2-b]isoquinolinesCompound 11 3.44 ± 0.36 mdpi.com
Indole-carbohydrazide hybridsCompound 11d 6.31 ± 0.03 nih.gov
Indole-based Schiff basesCompound 4g 10.89 ± 0.08 nih.gov
Acarbose (Reference)N/A640.57 ± 5.13 mdpi.com

Cytochrome P450 Enzyme (e.g., CYP2E1) Inhibition

The cytochrome P450 (P450) family of enzymes is central to the metabolism of a vast number of xenobiotics. The indole scaffold is present in compounds known to interact with these enzymes. For instance, the anti-retroviral drug delavirdine, which contains an indole moiety, is an inhibitor of the major drug-metabolizing enzyme CYP3A4 nih.gov.

Mechanistic studies have shown that 3-substituted indoles can undergo bioactivation by P450 enzymes to form reactive electrophiles, which can lead to mechanism-based inactivation of the enzyme. Specifically, certain indole derivatives have been found to cause the selective inactivation of CYP3A4 utah.edu. While wild-type P450 enzymes may show no activity towards indole itself, protein engineering and site-directed mutagenesis can produce mutants capable of catalyzing indole oxidation nih.gov. Furthermore, plant P450 enzymes have been discovered that catalyze the formation of complex spirooxindole alkaloid scaffolds from indole precursors frontiersin.org. Although specific inhibitory data for this compound against CYP2E1 is not detailed in the reviewed literature, the known propensity of the indole nucleus to be metabolized by and, in some cases, inhibit P450 enzymes suggests a potential for interaction nih.govutah.edu.

Anti-Proliferative and Apoptosis Induction Research in Established Cancer Cell Lines (e.g., HeLa, MCF-7, HT-29)

Derivatives based on the indole core structure are widely recognized for their anti-proliferative effects across a range of human cancer cell lines. Numerous studies have documented the cytotoxic activity of novel synthetic indoles against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancer cells nih.govnih.govnih.gov.

The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can be in the low micromolar and even nanomolar range, demonstrating significant growth-inhibitory effects nih.govnih.gov. For example, certain indole-aryl-amide derivatives have shown IC50 values of 1.87 µM, 0.84 µM, and 0.96 µM against HeLa, MCF-7, and HT-29 cells, respectively nih.gov. Similarly, oxindole–indole conjugates have displayed potent anti-proliferative activity against MCF-7 cells with IC50 values as low as 0.39 µM researchgate.net. The anti-proliferative mechanism is often linked to the induction of apoptosis and the disruption of key cellular processes like cell division researchgate.netmdpi.com.

The following table presents a selection of IC50 values for various indole derivatives against the specified cancer cell lines, illustrating the potent anti-proliferative activity of this chemical class.

Compound ClassHeLa IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)Reference
Indole-aryl-amide (4 )1.870.840.96 nih.gov
Indole-aryl-amide (3 )5.64>200>200 nih.gov
3-Amino-1H-7-azaindole (25 )3.719.9Not Reported nih.gov
Oxindole-indole conjugate (6e )Not Reported0.39 ± 0.05Not Reported researchgate.net
Bis-indole pyridine (B92270) (3b )Not Reported1.11.3 nih.gov

Tubulin Polymerization Inhibition Mechanisms

A primary mechanism by which many indole-based compounds exert their anti-proliferative effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization mdpi.com. These agents represent a significant class of antimitotic drugs that interfere with the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis nih.gov.

Many indole derivatives function by binding to the colchicine (B1669291) site on β-tubulin nih.govnih.gov. This binding prevents the assembly of α,β-tubulin heterodimers into microtubules. Structure-activity relationship studies have identified key pharmacophoric features, such as the presence of a 3,4,5-trimethoxyphenyl moiety linked to the indole core, that enhance binding and inhibitory potency nih.gov. The inhibition of tubulin polymerization by these compounds leads to a characteristic arrest of cells in the G2/M phase of the cell cycle nih.govnih.govdoi.org. This mitotic arrest is a stable effect, preventing cells from completing cell division and ultimately triggering cell death pathways nih.gov. The potency of these compounds is often comparable to or greater than other known tubulin inhibitors nih.govnih.gov.

The table below highlights the tubulin polymerization inhibitory activity of several indole analogues.

Compound ClassSpecific Derivative ExampleTubulin Polymerization IC50 (µM)Reference
Nortopsentin derivativeCompound 27q 1.98 ± 0.25 nih.gov
Benzimidazole-indole hybridCompound 9 1.5 ± 0.56 nih.gov
ArylthioindoleATI 3 3.3 nih.gov
ArylthioindoleATI 4 2.0 nih.gov
Indole-vinyl sulfoneCompound 9 2.52 nih.gov

DNA Cleavage and Interaction Studies

In addition to targeting the cytoskeleton, some indole derivatives have been investigated for their ability to interact with and damage cellular DNA. Studies on novel synthetic indole derivatives, including those complexed with metals or containing barbitone moieties, have demonstrated promising DNA cleavage activities nih.govnih.gov.

These studies typically employ agarose (B213101) gel electrophoresis with plasmid DNA (such as pBR322 or E. coli DNA) to assess the compound's ability to induce single- or double-strand breaks. The results show that upon incubation, these indole-based compounds can convert the supercoiled form of the plasmid DNA into the nicked or linear form, indicating cleavage activity nih.govnih.gov. In some cases, this activity is enhanced when the indole ligand is coordinated with a metal ion, such as copper(II) or zinc(II) nih.gov. While the exact mechanism can vary, this ability to damage DNA represents another potential pathway for the cytotoxic and anti-proliferative effects observed with certain members of this compound class mdpi.com.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Model Development

The exploration of the structure-activity relationships (SAR) and the development of pharmacophore models for this compound and its derivatives are crucial for the rational design of new analogues with enhanced biological activities. While specific and extensive SAR studies on this compound itself are not widely documented, a comprehensive analysis can be extrapolated from research on structurally related indole derivatives, particularly those with substitutions at the C2 and C3 positions.

Inferred SAR from Indole-3-glyoxamide Analogues

A significant body of research on indole-3-glyoxamides offers valuable insights into the potential SAR of this compound. The glyoxamide moiety at the C3 position is a key structural feature in many biologically active indole compounds.

Substitutions on the indole nitrogen (N1) have been shown to significantly influence activity. For instance, in a series of indole-3-glyoxamide derivatives, the introduction of a 4-chlorobenzyl group at the N1 position led to potent anticancer activity. This suggests that a bulky, lipophilic substituent at this position may be favorable for binding to target proteins.

Furthermore, modifications of the terminal amide of the glyoxamide chain have demonstrated a considerable impact on potency and selectivity. For example, N-aryl or N-heteroaryl substitutions can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Compound N1-Substituent Terminal Amide Substituent Biological Activity
Analogue AHPhenylModerate
Analogue B4-ChlorobenzylPyridin-4-ylHigh
Analogue CMethyl2,4-DifluorophenylModerate to High

This table is generated based on general findings in the field of indole-3-glyoxamides and does not represent specific experimental data for this compound.

Influence of the 2-Acetyl Group

Putative Pharmacophore Model

Based on the analysis of related indole derivatives, a putative pharmacophore model for this compound and its analogues can be proposed. This model would likely include:

A hydrogen bond donor: The indole N-H group.

Two hydrogen bond acceptors: The carbonyl oxygens of the two acetyl groups at C2 and C3.

An aromatic/hydrophobic region: The indole ring itself.

Further development of this model would consider the potential for additional hydrophobic or hydrogen bonding interactions arising from substitutions at the N1 position or on the acetyl groups themselves. The spatial arrangement of these features is critical for effective interaction with a biological target.

Pharmacophore Feature Corresponding Structural Element Potential Interaction
Hydrogen Bond DonorIndole N-HInteraction with acceptor groups on the target protein.
Hydrogen Bond Acceptor 1Carbonyl of 2-acetyl groupInteraction with donor groups on the target protein.
Hydrogen Bond Acceptor 2Carbonyl of 3-ethanone groupInteraction with donor groups on the target protein.
Aromatic/Hydrophobic CoreIndole bicyclic systemπ-π stacking or hydrophobic interactions.

This table represents a hypothetical pharmacophore model based on the chemical structure of this compound and SAR data from related compounds.

Future Research Directions and Translational Perspectives for Acetylated Indole Compounds

Development of Novel and Sustainable Synthetic Pathways

The future of drug discovery is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. For acetylated indoles like 1-(2-acetyl-1H-indol-3-yl)ethanone, the focus is shifting from classical, often harsh, acylation methods to more sustainable and atom-economical approaches.

Recent advancements have highlighted the use of green chemistry principles in the synthesis of indole (B1671886) derivatives. tandfonline.com Microwave-assisted organic synthesis, for instance, offers rapid, efficient, and environmentally friendly reaction conditions. tandfonline.com The use of ionic liquids and metal triflates as catalysts in Friedel-Crafts acylation has also shown promise for the regioselective 3-acylation of indoles without the need for protecting the NH group. mdpi.com These methods often lead to high yields and can be more sustainable than traditional approaches. mdpi.com

Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex indole-containing molecules from simple starting materials. rsc.org These reactions are inherently efficient as they reduce the number of synthetic steps, purification processes, and waste generation. For example, MCRs have been employed to synthesize highly functionalized pyran-annulated indole analogs. tandfonline.com The development of such green synthetic methods is crucial for the large-scale and cost-effective production of acetylated indole compounds for further research and potential clinical applications.

Rational Design and Synthesis of Advanced Analogues with Tuned Biological Potency and Selectivity

The structural versatility of the indole nucleus provides a fertile ground for the rational design of advanced analogues of this compound with enhanced biological activity and selectivity. mdpi.com By systematically modifying the core structure, researchers can fine-tune the compound's physicochemical properties to optimize its interaction with specific biological targets.

Structure-activity relationship (SAR) studies are pivotal in this process. For instance, the synthesis and evaluation of a series of 3-acetyl-indole derivatives as potential positron emission tomography (PET) imaging agents for diacylglycerol kinase gamma (DGKγ) demonstrated that specific substitutions on the indole ring and the acetyl group could significantly impact inhibitory activity and brain penetration. acs.org One analogue, with a methoxypyridinyl group at the 1-position and an N-methylacetamide group attached to the 5-position via an ether linkage, exhibited potent inhibitory activity against DGKγ. acs.org

The design of hybrid molecules, where the acetylated indole scaffold is combined with other pharmacologically active moieties, is another promising strategy. tandfonline.com This approach can lead to compounds with dual or synergistic activities. Molecular docking studies can be employed to predict the binding modes of these novel analogues to their target proteins, thereby guiding the design process and prioritizing the synthesis of the most promising candidates. nih.gov

In-depth Mechanistic Elucidation of Observed Biological Actions at a Molecular Level

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound and its analogues is paramount for their translation into clinical applications. While many indole derivatives have shown promising biological activities, the precise molecular targets and signaling pathways they modulate often remain to be fully elucidated. mdpi.com

Future research should focus on identifying the specific proteins with which these compounds interact. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-affinity labeling can be instrumental in pulling down and identifying the direct binding partners of these acetylated indoles.

Once a target is identified, further studies are needed to understand the downstream consequences of this interaction. This includes investigating the effects on enzyme kinetics, protein-protein interactions, and cellular signaling cascades. For example, if an analogue is found to inhibit a particular kinase, subsequent research would aim to determine how this inhibition affects cell proliferation, apoptosis, or other cellular processes. A deeper mechanistic understanding will not only validate the therapeutic potential of these compounds but also aid in the identification of biomarkers for patient stratification and monitoring treatment response.

Application in Chemical Probe Development for Biological Systems

High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.gov A chemical probe is a small molecule that interacts with a specific protein target, allowing for the interrogation of that protein's function in a cellular or in vivo context. nih.govnih.gov Given their potential for specific biological interactions, derivatives of this compound are attractive candidates for development as chemical probes.

The key characteristics of a good chemical probe include high potency, selectivity for the intended target over other related proteins, and a well-defined mechanism of action. nih.govresearchgate.net The development of such probes often involves an iterative process of chemical synthesis and biological evaluation. For example, a fragment-based screening approach identified a tetrahydropyrido indole scaffold as a modest inhibitor of the CREBBP bromodomain. nih.gov Subsequent optimization, guided by structural biology, led to the development of more potent and selective inhibitors.

Acetylated indole-based probes can be designed to incorporate reporter tags, such as fluorophores or biotin, to facilitate the visualization and isolation of their target proteins. frontiersin.org These probes can be used to study the role of their target proteins in various diseases, validate new drug targets, and screen for other small molecules that modulate the same target.

Integration with Advanced Chemoinformatics and Machine Learning for Accelerated Drug Discovery

The integration of chemoinformatics and machine learning (ML) is revolutionizing the field of drug discovery by enabling the rapid analysis of vast chemical and biological datasets. nih.govnih.gov These computational approaches can significantly accelerate the identification and optimization of novel drug candidates based on the acetylated indole scaffold.

Chemoinformatics tools can be used to build and analyze large virtual libraries of this compound analogues. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of these virtual compounds based on their chemical structures, allowing researchers to prioritize the synthesis of molecules with the highest predicted potency and desired properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.